3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione
CAS No.: 358365-85-2
Cat. No.: VC6579113
Molecular Formula: C8H5F2NS2
Molecular Weight: 217.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 358365-85-2 |
---|---|
Molecular Formula | C8H5F2NS2 |
Molecular Weight | 217.25 |
IUPAC Name | 3-(difluoromethyl)-1,3-benzothiazole-2-thione |
Standard InChI | InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H |
Standard InChI Key | UOEQXAAYIUYWHI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=S)S2)C(F)F |
Introduction
Chemical Identity and Structural Features
Core Structure and Substitution Patterns
The compound belongs to the 2,3-dihydrobenzothiazole class, featuring a partially saturated six-membered benzene ring fused to a five-membered thiazole ring. The "2,3-dihydro" designation indicates single bonds at positions 2 and 3, distinguishing it from fully aromatic benzothiazoles. At position 3, a difluoromethyl (-CF2H) group is attached, while position 2 hosts a thione (-C=S) functional group. This combination introduces both electronic and steric perturbations to the heterocyclic system, influencing reactivity and intermolecular interactions .
Stereoelectronic Effects of Substituents
The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, which stabilizes adjacent negative charges and moderates nucleophilic reactivity. The thione moiety enhances π-conjugation within the heterocycle, as evidenced by redshifted UV-Vis absorption in analogous compounds . Computational studies on similar systems suggest that the dihydro structure reduces ring strain compared to fully unsaturated benzothiazoles, potentially improving metabolic stability in biological environments.
Synthetic Approaches and Methodologies
Direct Difluoromethylation Strategies
A prevalent method for introducing the -CF2H group involves zinc difluoromethanesulfinate (DFMS) under oxidative conditions. For example, tert-butyl hydroperoxide (TBHP) and trifluoroacetic acid (TFA) in dichloromethane/water mixtures facilitate difluoromethylation of heterocyclic thiols at room temperature, achieving yields up to 61% . Adapting this to 2,3-dihydrobenzothiazole-2-thione would require a thiol precursor, such as 2-mercapto-2,3-dihydro-1,3-benzothiazole, followed by DFMS-mediated substitution.
Table 1: Representative Difluoromethylation Conditions
Reagents | Solvent System | Temperature | Yield | Source |
---|---|---|---|---|
DFMS, TBHP, TFA | DCM/H2O | RT | 61% | |
KOH, Chlorodifluoromethane | Dioxane/H2O | 0–20°C | 59% | |
RuCl3, NaIO4 | CCl4/ACN/H2O | 25°C | 83% |
Oxidation and Cyclization Pathways
Alternative routes may involve cyclocondensation of o-aminothiophenol derivatives with difluoromethyl ketones. For instance, reacting 2-aminobenzenethiol with chlorodifluoroacetone in acidic conditions could yield the dihydro core, followed by thione formation via sulfur oxidation. The search results highlight mCPBA (3-chloroperbenzoic acid) as an effective oxidant for converting thioethers to sulfoxides, though over-oxidation to sulfones remains a risk .
Physicochemical Properties and Characterization
Spectroscopic Profiles
While direct data for 3-(difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is unavailable, related compounds exhibit diagnostic NMR signals. The -CF2H group typically shows a triplet in NMR at δ ≈ -93 ppm (J = 56 Hz), while aromatic protons resonate between δ 7.4–8.3 ppm in NMR . The thione carbonyl is expected to appear near δ 190–210 ppm in NMR, consistent with thioketones.
Thermal Stability and Solubility
Difluoromethylthiobenzothiazoles demonstrate moderate thermal stability, with decomposition temperatures exceeding 150°C . The dihydro structure likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fully aromatic analogs.
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